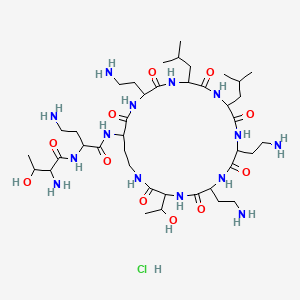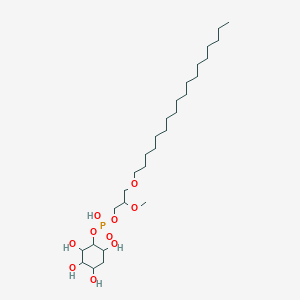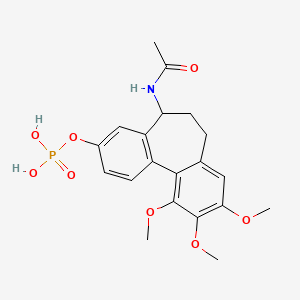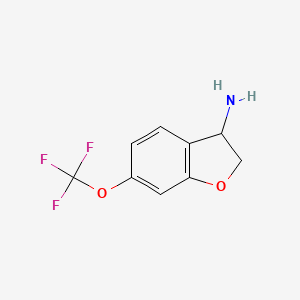
Nintedanib Dimer Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nintedanib Dimer Impurity is a byproduct formed during the synthesis of Nintedanib, a potent, oral, small-molecule tyrosine kinase inhibitor. Nintedanib is primarily used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer, such as non-small cell lung cancer . The dimer impurity is an important compound to study as it can affect the purity, efficacy, and safety of the pharmaceutical product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Nintedanib Dimer Impurity involves the reaction of 3-[methoxyl group (phenyl) methylene]-2-oxoindoline-6-carboxylic acid methyl esters with piperazine in methanol at 60°C. The reaction typically takes 2 to 5 hours to complete . The reaction mixture is then cooled, and the solid product is filtered and washed with methanol to obtain the yellow solid impurity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Nintedanib Dimer Impurity can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the impurity into different reduced forms.
Substitution: The impurity can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the impurity.
Wissenschaftliche Forschungsanwendungen
Nintedanib Dimer Impurity has several scientific research applications, including:
Chemistry: Studying the impurity helps in understanding the synthesis and purification processes of Nintedanib.
Biology: Research on the impurity’s biological activity can provide insights into its potential effects on biological systems.
Medicine: Investigating the impurity’s pharmacokinetics and pharmacodynamics can help in assessing its impact on the efficacy and safety of Nintedanib.
Industry: Ensuring the impurity is controlled within acceptable limits is crucial for the quality assurance of pharmaceutical products.
Wirkmechanismus
The mechanism of action of Nintedanib Dimer Impurity is not well-studied. it is likely to interact with similar molecular targets as Nintedanib, such as vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and fibroblast growth factor receptors . These interactions can potentially affect the pathways involved in angiogenesis and fibrosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Nintedanib Dimer Impurity include other dimer impurities formed during the synthesis of tyrosine kinase inhibitors. These compounds share structural similarities and may have comparable chemical properties.
Uniqueness
This compound is unique due to its specific formation during the synthesis of Nintedanib. Its presence and concentration can significantly impact the purity and efficacy of the final pharmaceutical product, making it a critical compound to study and control.
Conclusion
This compound is an important compound in the context of pharmaceutical synthesis and quality control. Understanding its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds is essential for ensuring the safety and efficacy of Nintedanib as a therapeutic agent.
Eigenschaften
CAS-Nummer |
2410284-90-9 |
|---|---|
Molekularformel |
C56H52N8O8 |
Molekulargewicht |
965.1 g/mol |
IUPAC-Name |
methyl 2-hydroxy-3-[N-[4-[[2-[4-[2-[4-[[(2-hydroxy-6-methoxycarbonyl-1H-indol-3-yl)-phenylmethylidene]amino]-N-methylanilino]-2-oxoethyl]piperazin-1-yl]acetyl]-methylamino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C56H52N8O8/c1-61(41-21-17-39(18-22-41)57-51(35-11-7-5-8-12-35)49-43-25-15-37(55(69)71-3)31-45(43)59-53(49)67)47(65)33-63-27-29-64(30-28-63)34-48(66)62(2)42-23-19-40(20-24-42)58-52(36-13-9-6-10-14-36)50-44-26-16-38(56(70)72-4)32-46(44)60-54(50)68/h5-26,31-32,59-60,67-68H,27-30,33-34H2,1-4H3 |
InChI-Schlüssel |
PLIRRRZAHWLPON-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O)C(=O)CN5CCN(CC5)CC(=O)N(C)C6=CC=C(C=C6)N=C(C7=CC=CC=C7)C8=C(NC9=C8C=CC(=C9)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-[(4-Amino-benzenesulfonyl)-isobutyl-amino]-1-benzyl-2-hydroxy-propyl}-carbamic acid tetrahydro-furan-3-YL ester](/img/structure/B12290812.png)
![Butanedioic acid, 1-[4-(acetylamino)phenyl] ester](/img/structure/B12290815.png)
![1-[4-Hydroxy-4-(2-methoxyphenyl)-7,7-diphenyloctahydro-2H-isoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one](/img/structure/B12290817.png)



![Tert-butyl 3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B12290847.png)



![1-[4-[8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl]naphthalen-1-yl]-3-(3-fluorophenyl)urea](/img/structure/B12290875.png)



